molecular formula C20H18N4O2S B2490521 N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-09-0

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2490521
CAS No.: 671199-09-0
M. Wt: 378.45
InChI Key: GXQLKRDYFIMVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research use only. This molecule is a hybrid structure incorporating a phenacetin-like N-(4-ethoxyphenyl)acetamide moiety linked to a [1,2,4]triazolo[4,3-a]quinoline system via a sulfanylacetamide bridge. The N-(4-ethoxyphenyl)acetamide component is structurally analogous to phenacetin, a well-known analgesic and antipyretic drug historically used before its withdrawal due to safety concerns . Phenacetin itself is primarily metabolized in vivo to paracetamol (acetaminophen), which is responsible for its analgesic effects, though a minor metabolic pathway can produce a carcinogenic compound . The [1,2,4]triazolo[4,3-a]quinoline core of the molecule is a privileged scaffold in drug discovery. Compounds featuring the 1,2,4-triazole nucleus have been extensively investigated and demonstrate a broad spectrum of biological activities, including notable anticonvulsant and antidepressant properties in preclinical models . Furthermore, research on structurally related molecules, such as tetrazolo[1,5-c]quinazolin-5-thion derivatives, has shown promising antineoplastic (anti-cancer) activity. In vitro screenings conducted by the US National Cancer Institute (NCI) have identified analogous compounds that exhibit potent growth inhibition and lethal effects against a diverse panel of human tumor cell lines, including melanoma (LOX IMVI), leukemia, non-small cell lung cancer, colon cancer, and central nervous system cancer . The specific mechanism of action for this compound is an area of active investigation, but molecular docking studies on similar hybrid molecules suggest potential affinity for key biological targets like the Epidermal Growth Factor Receptor (EGFR), which is a validated target in oncology . Researchers are exploring this compound and its analogs primarily for their potential in developing new therapeutic agents, with a strong focus on antitumor and central nervous system (CNS) applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-26-16-10-8-15(9-11-16)21-19(25)13-27-20-23-22-18-12-7-14-5-3-4-6-17(14)24(18)20/h3-12H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQLKRDYFIMVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoline core, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the triazoloquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques are also crucial in the industrial synthesis to minimize impurities and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and triazole exhibit significant anticancer properties. The incorporation of the triazoloquinoline structure in N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide suggests potential efficacy against various cancer cell lines. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies are necessary to evaluate the effectiveness of this compound against specific pathogens such as bacteria and fungi .

Acetylcholinesterase Inhibition

Compounds containing triazole and quinoline moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The potential of this compound as an AChE inhibitor could provide therapeutic avenues for cognitive disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various triazoloquinoline derivatives on human cancer cell lines. Among them, a derivative similar to this compound showed promising results with an IC50 value indicating strong growth inhibition .

Case Study 2: Antimicrobial Screening

In another research effort focused on the antimicrobial activity of heterocyclic compounds, derivatives featuring the triazole structure demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. Future studies are planned to include this compound in these screening tests .

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazoloquinoline core is crucial for this interaction, as it can form stable complexes with the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

(a) Triazoloquinoxaline Derivatives
  • 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Core Structure: Bis-triazoloquinoxaline. Key Features: Fluorophenyl substituent. Activity: Potent TopoII inhibition, DNA intercalation, G2/M cell cycle arrest, and apoptosis induction in Caco-2 cells (IC₅₀ values in low micromolar range) . Comparison: The fluorophenyl group enhances electronegativity and binding affinity compared to the ethoxyphenyl group in the target compound, but may reduce metabolic stability due to fluorine’s resistance to enzymatic cleavage .
(b) Triazolopyridazine Derivatives
  • 2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Core Structure: Triazolo[4,3-b]pyridazine. Key Features: Ethoxyphenyl and fluorophenyl substituents. Activity: Not explicitly reported, but pyridazine cores are associated with kinase inhibition and anti-inflammatory effects.

Substituent Variations in Acetamide Derivatives

(a) Trifluoromethylphenyl Substituent
  • 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Structure: Methyl-substituted triazoloquinoline with trifluoromethylphenyl. Molecular Weight: ~433.47 g/mol (analogous compound in ). The ethoxyphenyl group in the target compound offers balanced hydrophilicity and metabolic stability .
(b) Nitroquinoxaline and Phenylthiazolyl Substituents
  • 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Core Structure: Triazole-linked nitroquinoxaline. Activity: Anti-exudative and anti-inflammatory effects (studied at 10 mg/kg vs. diclofenac sodium). Comparison: The nitro group enhances oxidative stress-mediated cytotoxicity but may limit therapeutic windows. The ethoxyphenyl group in the target compound avoids such risks .

Pharmacological and Physicochemical Profiles

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Activity
Target Compound Triazolo[4,3-a]quinoline 4-Ethoxyphenyl ~430 (estimated) TopoII inhibition (predicted)
2-(Bis-triazoloquinoxalinylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 4-Fluorophenyl ~500 (estimated) TopoII inhibition, apoptosis
2-[(5-Methyltriazoloquinolinyl)sulfanyl]-N-(3-trifluoromethylphenyl)acetamide Triazolo[4,3-a]quinoline 3-Trifluoromethylphenyl ~433.47 Not reported (structural analog)
2-{[3-(4-Ethoxyphenyl)triazolopyridazinyl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl ~450 (estimated) Kinase modulation (predicted)

Key Findings and Implications

Core Heterocycle Impact: Quinoline-based derivatives (e.g., target compound) exhibit stronger DNA intercalation and TopoII inhibition than pyridazine or pyrazine analogs .

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy) improve metabolic stability but may reduce binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl) .
  • Fluorophenyl substituents enhance potency but may compromise pharmacokinetics .

Therapeutic Potential: The target compound’s ethoxyphenyl group positions it as a candidate with balanced efficacy and safety, warranting further in vitro and in vivo studies.

Biological Activity

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structure comprising a quinoline derivative fused with a triazole moiety and an ethoxyphenyl group. This structural diversity is believed to contribute to its varied biological effects.

1. Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For instance, the compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition was quantitatively assessed using IC50 values:

CompoundIC50 (µM)Reference
This compound48.4
Acarbose (control)750.0

This data indicates that the compound is approximately 15.5 times more potent than acarbose, a standard α-glucosidase inhibitor.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives of triazole compounds have shown promising results against bacterial strains and fungi. The presence of the triazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with biological targets effectively.

3. Anticancer Potential

Preliminary studies suggest that derivatives containing the triazole and quinoline structures may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications to the chemical structure can influence biological activity:

  • Substituent Effects : The presence of an ethoxy group on the phenyl ring significantly enhances α-glucosidase inhibitory activity compared to other alkyl or aryl groups.
  • Triazole Variants : Variations in the triazole moiety also affect potency; for example, substituents at different positions on the triazole ring can lead to varying degrees of enzyme inhibition.

Case Study 1: α-Glucosidase Inhibition

In a detailed study involving several synthesized derivatives of this compound, it was found that modifications to the phenyl group led to significant differences in IC50 values. The most effective derivative exhibited an IC50 value significantly lower than that of acarbose.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various derivatives against common pathogens. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinoline core via cyclization of quinoline derivatives with thiosemicarbazides. Subsequent functionalization introduces the sulfanyl-acetamide and ethoxyphenyl groups. Key steps include:

  • Condensation : Use of acetic anhydride or sulfur-containing reagents to link the acetamide moiety.
  • Catalysts : Employing palladium or copper catalysts for cross-coupling reactions to attach aromatic substituents.
  • Optimization : Control reaction temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products. HPLC monitoring ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., ethoxyphenyl vs. triazole protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on biological activity.
  • HPLC-PDA : Assesses purity (>95% required for biological assays) and stability under varying pH/temperature .

Q. What preliminary biological activities have been observed for this compound, and how are these assays designed?

  • Methodology :

  • Anticancer Activity : Tested against human cancer cell lines (e.g., MCF-7, A549) via MTT assays. IC50_{50} values are calculated after 48–72 hours of exposure.
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify target binding affinity (Ki_i) .

Advanced Research Questions

Q. How does the compound interact with specific biological targets at the molecular level, and what methodologies elucidate its mechanism of action?

  • Methodology :

  • Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding poses in enzyme active sites (e.g., kinases, DNA topoisomerases).
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to purified target proteins.
  • Cellular Pathway Analysis : Western blotting or qPCR evaluates downstream effects (e.g., apoptosis markers like Bax/Bcl-2 ratios) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., cell line heterogeneity, assay protocols).
  • SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate structural contributors to activity discrepancies.
  • Dose-Response Replication : Validate findings across independent labs with standardized protocols (e.g., CLIA-certified assays) .

Q. How can computational methods predict the compound's reactivity and guide synthetic modifications?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization.
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with bioactivity to prioritize derivatives.
  • Retrosynthetic Analysis : Tools like Synthia propose feasible routes for novel analogs, minimizing trial-and-error synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.